molecular formula C14H16N2O2S B2998324 N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide CAS No. 1235067-15-8

N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2998324
CAS No.: 1235067-15-8
M. Wt: 276.35
InChI Key: KKLQZFPGUDVUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzothiazole ring, which is known for its biological activity, and a hydroxycyclopentyl group, which adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of the Hydroxycyclopentyl Group: The hydroxycyclopentyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the benzothiazole ring is replaced by the hydroxycyclopentyl moiety.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone under mild conditions using reagents like PCC (pyridinium chlorochromate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated benzothiazole derivatives.

Scientific Research Applications

N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide has been explored for various applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the benzothiazole ring.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide exerts its effects is primarily through interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The hydroxycyclopentyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-hydroxycyclopentyl)methyl]-3-methoxybenzamide
  • N-[(1-hydroxycyclopentyl)methyl]cyclobutanecarboxamide
  • N-[(1-hydroxycyclopentyl)methyl]-N,1,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxamide

Uniqueness

N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide stands out due to its benzothiazole ring, which imparts unique biological activity. The hydroxycyclopentyl group further enhances its chemical versatility, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-hydroxycyclopentyl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-12(15-9-14(18)7-3-4-8-14)13-16-10-5-1-2-6-11(10)19-13/h1-2,5-6,18H,3-4,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLQZFPGUDVUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.